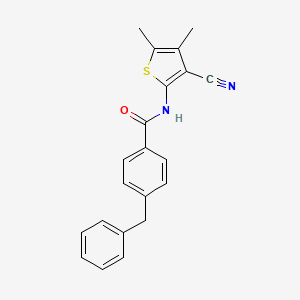

4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Description

4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential use in drug synthesis and organic electronics.

Propriétés

IUPAC Name |

4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-14-15(2)25-21(19(14)13-22)23-20(24)18-10-8-17(9-11-18)12-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYCRHUTLAZWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including:

Neat Methods: Stirring without solvent at room temperature or using heat.

Stirring without Solvent at Steam Bath: Ethyl cyanoacetate can be stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of organic electronic materials and other industrial applications.

Mécanisme D'action

The mechanism of action of 4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(propan-2-yl)benzamide

Uniqueness

4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is unique due to its specific structural features, such as the benzyl group and the cyano and dimethylthiophenyl moieties

Activité Biologique

4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and effects.

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C18H18N2OS

- Molecular Weight : 306.41 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific cancer cell lines, particularly those related to non-small cell lung cancer (NSCLC). The compound's ability to inhibit cell proliferation and induce apoptosis has been noted in several studies.

-

Mechanisms of Action :

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2 phase in NSCLC cells, leading to reduced proliferation rates.

- Apoptosis Induction : It induces apoptosis through intrinsic pathways, evidenced by increased caspase activity in treated cells.

- Inhibition of Key Signaling Pathways : The compound inhibits phosphorylation of fibroblast growth factor receptor 1 (FGFR1), which is crucial in many cancer signaling pathways.

Case Studies

Several studies have explored the biological activity of related compounds with similar structures. While specific data on this compound is limited, insights can be drawn from related benzamide derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| C9 | NCI-H520 | 1.36 | FGFR1 inhibition |

| C9 | NCI-H1581 | 1.25 | Cell cycle arrest |

| C9 | NCI-H226 | 2.31 | Apoptosis induction |

| C9 | NCI-H460 | 2.14 | ERK pathway inhibition |

| C9 | NCI-H1703 | 1.85 | PLCγ1 inhibition |

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to target proteins involved in cancer progression. The binding affinity and interaction patterns suggest that it forms multiple hydrogen bonds with FGFR1, which may contribute to its inhibitory effects.

Q & A

Q. Q1. What are the standard synthetic routes for 4-benzyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general approach involves:

Amide Bond Formation : Reacting 4-benzylbenzoyl chloride with 3-cyano-4,5-dimethylthiophen-2-amine in anhydrous dichloromethane (DCM) using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under inert conditions .

Purity Optimization : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase). Post-synthetic recrystallization in ethanol improves crystallinity .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl₃) to confirm substituent positions and amide bond integrity. Key signals include aromatic protons (δ 6.8–8.0 ppm) and cyano group absence in ¹H NMR .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 377.12) .

- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves stereochemistry and intermolecular interactions .

Advanced Synthesis: Reaction Optimization

Q. Q3. How can reaction yields be improved for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps, optimizing ligand-to-metal ratios to reduce side-product formation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct suppression.

- Temperature Control : Use microwave-assisted synthesis (e.g., 100°C for 30 min) to accelerate reactions while maintaining yield .

Q. Q4. What strategies mitigate impurities from competing side reactions?

Methodological Answer:

- In-situ Monitoring : Employ FTIR or inline UV spectroscopy to detect intermediates (e.g., unreacted benzoyl chloride) .

- Scavenger Resins : Add polymer-bound scavengers (e.g., trisamine resin) to quench excess reagents post-reaction .

Biological Activity and Mechanism

Q. Q5. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with MIC values reported .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) using 10–100 µM concentrations and 48-hour incubation. Include positive controls (e.g., doxorubicin) .

Q. Q6. How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) to establish EC₅₀/IC₅₀ curves .

- Orthogonal Assays : Confirm results using alternative methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .

Computational and Mechanistic Studies

Q. Q7. Which computational tools predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinase targets). Validate with MD simulations (NAMD/GROMACS) over 100 ns to assess binding stability .

- QSAR Modeling : Develop 2D/3D-QSAR models (via MOE or Dragon) to correlate substituent effects (e.g., cyano group) with bioactivity .

Q. Q8. How to address discrepancies between computational predictions and experimental results?

Methodological Answer:

- Force Field Calibration : Adjust AMBER/CHARMM parameters to better represent thiophene ring flexibility .

- Solvent Effects in Simulations : Explicitly model water molecules or use implicit solvation (e.g., PBSA) to improve accuracy .

Analytical and Data-Driven Challenges

Q. Q9. What statistical methods are recommended for analyzing dose-response data with high variability?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (Hill equation) using GraphPad Prism. Report R² and confidence intervals .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Q. Q10. How to design experiments to validate structure-activity relationships (SAR)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.